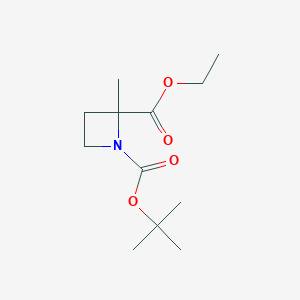
2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride is C7H12ClNOS . The InChI code is 1S/C7H11NOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,9H,4,8H2,1H3 , which provides a standardized way to represent the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride is 193.69 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación
DNA Interaction and Drug Candidates
One of the primary applications of similar compounds to 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride is in the synthesis of novel Schiff base ligands. These ligands, derived from reactions involving compounds like 2,6-diaminopyridine, have shown promise in DNA binding activities. This makes them potential candidates for drug development (Kurt et al., 2020).
Chemical Synthesis and Characterization
Another application is in the field of chemical synthesis and characterization. For example, the identification and synthesis of related compounds like 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one, which is a cathinone analogue, have been explored. Such studies involve various analytical techniques including NMR spectroscopy, gas and liquid chromatography, and mass spectrometry (Power et al., 2015).
Material Science and Corrosion Inhibition
In the field of material science, derivatives of these compounds have been used to study corrosion inhibition properties. For instance, Schiff bases derived from similar aminoalkanols have been investigated for their efficiency in preventing corrosion of materials like stainless steel in acidic environments (Vikneshvaran & Velmathi, 2017).
Coordination Chemistry and Metal Complexes
Compounds structurally related to 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride are also used in coordination chemistry. The synthesis of new 3d-metal complexes based on substituted amino ketothiophens demonstrates this application. Such complexes have potential in various fields including catalysis and materials science (Nikitin et al., 2008).
Antimicrobial and Antitumor Activity
Furthermore, derivatives of this compound have been synthesized and tested for antimicrobial and antitumor activities. Such studies are crucial in the development of new therapeutic agents (Isakhanyan et al., 2014), (Isakhanyan et al., 2016).
Propiedades
IUPAC Name |
2-amino-2-(3-methylthiophen-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS.ClH/c1-5-2-3-10-7(5)6(8)4-9;/h2-3,6,9H,4,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQRQEJJWVNYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)






![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1377209.png)

![4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride](/img/structure/B1377211.png)


![4-Bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1377216.png)
